molecular formula C19H27N5O4 B12623954 3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B12623954
M. Wt: 389.4 g/mol
InChI Key: CUSMIFPFWFKISV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a dimethoxyphenyl group, and a piperazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the dimethoxyphenyl group:

    Incorporation of the piperazine moiety: The piperazine group is introduced via a nucleophilic substitution reaction, often using a suitable piperazine derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

    (3,5-Dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone: This compound shares structural similarities but differs in the presence of the oxadiazole ring.

    3-(3,4-Dimethoxyphenyl)-propionic acid: This compound has a similar phenyl group but lacks the piperazine and oxadiazole moieties.

The uniqueness of 3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds .

Properties

Molecular Formula

C19H27N5O4

Molecular Weight

389.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H27N5O4/c1-23-9-11-24(12-10-23)8-4-7-20-18(25)19-21-17(22-28-19)14-5-6-15(26-2)16(13-14)27-3/h5-6,13H,4,7-12H2,1-3H3,(H,20,25)

InChI Key

CUSMIFPFWFKISV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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